molecular formula C25H29ClN4O3S B14966209 N-[(2-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

N-[(2-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B14966209
M. Wt: 501.0 g/mol
InChI Key: JIRPJQZNTJHIFV-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a morpholine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a morpholine moiety.

    Attachment of Chlorophenyl Group: The chlorophenyl group is typically introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone core is alkylated with a chlorobenzyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or sulfoxide groups to alcohols or sulfides, respectively.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or sulfide derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: The compound could be investigated for its potential as a drug candidate for treating various diseases.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide
  • **N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide

Uniqueness

N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is unique due to its specific combination of functional groups and structural features. The presence of the morpholine ring, quinazolinone core, and chlorophenyl group imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C25H29ClN4O3S

Molecular Weight

501.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C25H29ClN4O3S/c26-21-7-4-3-6-18(21)17-27-23(31)8-2-1-5-11-30-24(32)20-16-19(29-12-14-33-15-13-29)9-10-22(20)28-25(30)34/h3-4,6-7,9-10,16H,1-2,5,8,11-15,17H2,(H,27,31)(H,28,34)

InChI Key

JIRPJQZNTJHIFV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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